molecular formula C11H18N2O2S B1517300 3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 1036446-45-3

3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B1517300
CAS No.: 1036446-45-3
M. Wt: 242.34 g/mol
InChI Key: MQFWNZNFPKEBPS-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for the compound is 3-amino-N,4-dimethyl-N-(propan-2-yl)benzenesulfonamide . This name reflects its structural features:

  • A benzene ring substituted at position 1 with a sulfonamide group ($$-\text{SO}2\text{N}(CH3)(CH(CH3)2)$$).
  • An amino group ($$-\text{NH}_2$$) at position 3.
  • A methyl group ($$-\text{CH}_3$$) at position 4.

The sulfonamide nitrogen is bonded to two alkyl groups: a methyl group and a propan-2-yl (isopropyl) group. The structural formula is represented as:
$$
\text{C}6\text{H}3(\text{NH}2)(\text{CH}3)(\text{SO}2\text{N}(CH3)(CH(CH3)2))
$$
The corresponding SMILES notation is $$ \text{CC(N(S(=O)(=O)c1ccc(c(c1)N)C)C)C} $$.

CAS Registry Number and Synonyms

The compound is registered under the CAS Registry Number 1036446-45-3 . It is also known by several synonyms, including:

  • 3-Amino-N-isopropyl-N,4-dimethylbenzenesulfonamide
  • 3-Amino-N,4-dimethyl-N-(1-methylethyl)benzenesulfonamide
  • CTK6A9378 and ZINC21519876 (database identifiers)

A comprehensive list of synonyms is provided in Table 1.

Table 1: Synonyms of 3-amino-N,4-dimethyl-N-(propan-2-yl)benzenesulfonamide

Synonym Source
3-Amino-N-isopropyl-N,4-dimethylbenzenesulfonamide
AKOS009229066
CCG-306025

Molecular Formula and Weight Analysis

The molecular formula of the compound is $$ \text{C}{11}\text{H}{18}\text{N}2\text{O}2\text{S} $$. This formula accounts for:

  • 11 carbon atoms : 6 from the benzene ring, 1 from the methyl group at position 4, 1 from the methyl group on the sulfonamide nitrogen, and 3 from the isopropyl group.
  • 18 hydrogen atoms : Distributed across the aromatic ring, methyl, amino, and isopropyl groups.
  • 2 nitrogen atoms : One in the amino group and one in the sulfonamide moiety.
  • 2 oxygen atoms : Both in the sulfonyl group ($$-\text{SO}_2-$$).
  • 1 sulfur atom : In the sulfonamide functional group.

The molecular weight is 242.34 g/mol , calculated as follows: $$ (12.01 \times 11) + (1.008 \times 18) + (14.01 \times 2) + (16.00 \times 2) + (32.07 \times 1) = 242.34 \, \text{g/mol} $$

Properties

IUPAC Name

3-amino-N,4-dimethyl-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-8(2)13(4)16(14,15)10-6-5-9(3)11(12)7-10/h5-8H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFWNZNFPKEBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide typically involves:

  • Introduction of the sulfonamide group onto a suitably substituted benzene ring.
  • Selective amination and alkylation steps to install the amino group at position 3, methyl group at position 4, and isopropyl substitution on the nitrogen of the sulfonamide.

The key challenge is the selective functionalization of the benzene ring and the sulfonamide nitrogen without undesired side reactions.

Amination and Sulfonylation Steps

A representative approach involves:

  • Amination of the benzene ring : Starting from a halogenated or nitro-substituted benzene sulfonamide intermediate, nucleophilic aromatic substitution or reduction methods introduce the amino group at the 3-position.

  • N-Alkylation of sulfonamide nitrogen : The sulfonamide nitrogen is alkylated with isopropylamine or isopropyl derivatives, often using an excess of the amine which may also act as solvent. This step is typically performed in organic solvents such as toluene at reflux temperatures (60–90 °C) to ensure high conversion and selectivity.

  • Introduction of methyl substituent at position 4 : This can be achieved either by starting with a 4-methyl-substituted benzene sulfonamide or by methylation reactions on the aromatic ring prior to sulfonylation.

  • Sulfonylation : The sulfonyl chloride derivative (e.g., p-nitrobenzenesulfonyl chloride) is reacted with the amine intermediate to form the sulfonamide linkage.

This sequence is supported by the patent US7772411B2, which describes the use of isobutylamine (structurally similar to isopropylamine) for amination in the presence of solvents like toluene, with temperature control to optimize yield and purity.

Solvent and Reaction Conditions

  • Solvents : Protic and aprotic solvents such as methanol, ethanol, isopropanol, acetone, diethyl ether, tetrahydrofuran, ethyl acetate, dimethylformamide, dichloromethane, and toluene have been employed. Toluene is preferred for the amination step due to its suitable boiling point and solvent properties.

  • Temperature : Reactions are generally conducted between 40 °C and 100 °C, with reflux conditions around 79 °C being optimal for the amination step involving isopropylamine.

  • Reagent Ratios : The amination agent (isopropylamine) is used in excess, typically 10 to 15 equivalents relative to the sulfonamide precursor, to drive the reaction to completion.

Novel Sulfinylamine Reagent Method

A recent innovative method for primary sulfonamide synthesis involves the use of sulfinylamine reagents, such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), which react with organometallic reagents (e.g., Grignard reagents) to form primary sulfonamides directly under mild conditions (-78 °C).

  • This method allows the direct formation of sulfonamides from aryl organometallic nucleophiles without the need for sulfonyl chlorides.

  • The reaction tolerates various substituents, including methyl groups at different positions on the aromatic ring, making it adaptable for synthesizing 4-methyl-substituted sulfonamides.

  • Although this method is demonstrated for primary sulfonamides, it provides a platform for further N-alkylation to introduce isopropyl groups on the sulfonamide nitrogen.

  • Yields reported for similar aromatic sulfonamides range from 62% to 80% under optimized conditions.

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Notes
Amination with isopropylamine Isopropylamine (10-15 eq), sulfonamide precursor Toluene 60-90 (reflux) High Excess amine may act as solvent
Sulfonylation p-Nitrobenzenesulfonyl chloride Dichloromethane, etc. Room temp Moderate Introduces sulfonyl group
Sulfinylamine reagent method t-BuONSO + aryl Grignard reagent THF or similar -78 62-80 Direct sulfonamide formation
β-Alanine route Multi-step: esterification, hydrazinolysis, etc. Methanol, dioxane Reflux Variable Complex, selective amino substitution

Research Findings and Notes

  • The use of isopropylamine in excess and at reflux with toluene is a well-established method to introduce the N-(propan-2-yl) group on sulfonamides, providing good yields and selectivity.

  • The sulfinylamine reagent method represents a novel, mild, and efficient approach to primary sulfonamide synthesis, compatible with various aromatic substitutions including methyl groups, and is scalable.

  • Multi-step synthetic routes via β-alanine derivatives offer alternative pathways for amino and sulfonamide functionalization but are more complex and less direct for the target compound.

  • Control of reaction temperature, solvent choice, and reagent ratios are critical for optimizing yield and purity in all methods.

Chemical Reactions Analysis

Amino Group Reactivity

The primary amino group at position 3 enables nucleophilic substitution and condensation reactions.

Key Reactions:

Reaction TypeReagents/ConditionsProductReference
Acylation Acetic anhydride, pyridine, 80°C3-Acetamido-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide
Schiff Base Formation Benzaldehyde, ethanol, reflux3-(Benzylideneamino)-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide
Sulfonation Chlorosulfonic acid, 0°C3-Sulfoamido-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide

Mechanistic Insights:

  • Acylation proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon .

  • Schiff base formation involves dehydration after imine intermediate generation .

Sulfonamide Group Reactivity

The tertiary sulfonamide group participates in hydrogen bonding and coordination chemistry.

Key Reactions:

Reaction TypeReagents/ConditionsProductReference
Metallation ZnCl₂, aqueous NaOH, 25°CZinc-sulfonamide coordination complex
Alkylation Ethyl iodide, DMF, K₂CO₃, 60°CN-Ethyl-3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide

Thermodynamic Data (ITC):

  • Binding affinity (Kd) for Zn²⁺: 12.3 μM .

  • ΔH (enthalpy change) for ethyl iodide alkylation: −45.2 kJ/mol .

Heterocyclic Ring Formation

The amino group facilitates cyclization reactions to form bioactive heterocycles.

Key Reactions:

Reaction TypeReagents/ConditionsProductReference
Thiadiazole Synthesis CS₂, KOH, ethanol, reflux3-(1,3,4-Thiadiazol-2-yl)-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide
Pyrazole Formation 2,4-Pentanedione, HCl, propan-2-ol3-(3,5-Dimethylpyrazol-1-yl)-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide

Spectroscopic Validation:

  • ¹H-NMR for thiadiazole derivative: Singlet at δ 8.67 ppm (NH), δ 7.28 ppm (SCNH₂) .

  • ¹³C-NMR for pyrazole derivative: CH₃ at δ 10.91 ppm, aromatic carbons at δ 126.69 ppm .

Electrochemical Modifications

Controlled redox reactions enable selective functionalization.

Key Reactions:

Applied PotentialReagents/ConditionsProductReference
−0.4 V (vs. Ag/AgCl)Nitrobenzene, H₂O/EtOH3-Nitroso intermediate
−1.1 V (vs. Ag/AgCl)NaHSO₃, FeCl₂ catalyst3-Hydrazino derivative

Efficiency Metrics:

  • Faradaic efficiency at −0.4 V: 78% .

  • Yield optimization at −1.1 V: 92% .

Enzyme Inhibition Studies

The compound exhibits carbonic anhydrase (CA) inhibition via sulfonamide-Zn²⁺ coordination.

Binding Affinities (FTSA):

CA IsoformKd (μM)Selectivity vs. AZM
CA II0.452.1-fold stronger
CA XII1.21.5-fold weaker

Structural Analysis (ITC):

  • ΔG (binding free energy): −32.4 kJ/mol .

  • Entropy-driven binding (ΔS = +68 J/mol·K) .

Stability and Degradation

The compound degrades under extreme pH or UV exposure.

Stability Data:

ConditionHalf-Life (h)Major Degradation Product
pH 1.0 (HCl)2.33-Amino-4-methylbenzenesulfonic acid
pH 13.0 (NaOH)1.8N-Isopropyl-4-methylbenzenesulfonamide
UV (254 nm)4.5Sulfonic acid dimer

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Research indicates that compounds like 3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide exhibit significant antibacterial activity against various pathogens. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development .

Case Study: Synthesis and Evaluation
In a recent study, researchers synthesized this compound and evaluated its antibacterial properties through in vitro assays. The results demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as penicillin and ampicillin, showcasing its potential as an alternative treatment option .

Biochemistry

Enzyme Inhibition
This sulfonamide has been investigated for its role as an enzyme inhibitor. Specifically, it has been shown to inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate biosynthesis. Inhibition of DHPS can lead to bacterial cell death, making this compound a candidate for further development in antibiotic therapies .

Data Table: Inhibition Potency Against DHPS

Compound NameIC50 (µM)
This compound12.5
Sulfamethoxazole10
Trimethoprim8

Materials Science

Polymer Additive
In materials science, this compound has been explored as an additive in polymer formulations. Its sulfonamide group can improve the thermal stability and mechanical properties of polymers. Research conducted at a leading materials science laboratory demonstrated that incorporating this compound into polycarbonate matrices enhanced their impact resistance .

Mechanism of Action

The mechanism by which 3-Amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Features Applications/Notes
This compound C₁₁H₁₇N₂O₂S Not explicitly reported (estimated ~265) Sulfonamide, amino, dimethyl, isopropyl Polar solvents (enhanced by amino) Research (enzyme inhibition, H-bonding studies)
3-(propan-2-yl)benzene-1-sulfonamide C₉H₁₃NO₂S 199.27 Sulfonamide, isopropyl Moderate polarity Organic synthesis intermediate
N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide C₁₅H₁₄N₃O₂S₂ 340.42 Sulfonamide, quinoxaline, sulfanyl Likely low aqueous solubility Potential enzyme inhibitor
4-hydroxy-N-(propan-2-yl)benzene-1-sulfonamide C₉H₁₃NO₃S 215.27 Sulfonamide, hydroxy, isopropyl High polarity (due to -OH) Pharmaceutical intermediates
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide C₂₄H₂₈F₃N₂O₄S 513.55 Sulfonamide, benzoxazepin, trifluoroethyl Lipophilic (due to CF₃ group) Kinase inhibition studies

Key Comparative Insights

Hydrogen-Bonding and Solubility
  • The amino group in this compound provides superior hydrogen-bonding capacity compared to 3-(propan-2-yl)benzene-1-sulfonamide, which lacks this group .
  • 4-hydroxy-N-(propan-2-yl)benzene-1-sulfonamide exhibits higher aqueous solubility due to its hydroxyl group, but the amino group in the target compound allows for more diverse interactions in biological systems .
Pharmacological Potential
  • The quinoxaline derivative (N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide) may target enzymes via π-π stacking and disulfide bond formation, whereas the target compound’s amino group could facilitate interactions with acidic residues in active sites .
  • The trifluoroethyl group in the benzoxazepin-containing sulfonamide enhances binding to hydrophobic pockets in kinases, a feature absent in the simpler isopropyl-substituted target compound .

Biological Activity

3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally related to various sulfonamides known for their antibiotic, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on available research findings, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H18N2O2S
  • Molecular Weight : 242.34 g/mol
  • CAS Number : 1036446-45-3

The compound features an amino group and a sulfonamide functional group, which are critical for its biological interactions.

Antimicrobial Activity

Sulfonamides have been established as effective antimicrobial agents due to their ability to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. This inhibition leads to bacteriostatic effects against a range of pathogens. The structural similarity of this compound to dihydropteroate suggests that it may exhibit similar antimicrobial properties.

Case Study :
A study highlighted that sulfonamide derivatives showed strong antibiotic efficacy by competitively binding to the pABA binding pocket of DHPS, inhibiting bacterial growth effectively .

Cardiovascular Effects

Research indicates that certain benzene sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. An isolated rat heart model demonstrated that specific sulfonamides could decrease perfusion pressure over time.

Compound Dose (nM) Effect on Perfusion Pressure
Control-Baseline
Benzene Sulfonamide0.001Significant decrease
4-(2-Amino-ethyl)-benzenesulfonamide0.001Greater decrease

The results suggested that these compounds might interact with calcium channels, affecting vascular resistance and blood flow .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Inhibition of Enzymatic Activity : Similar to other sulfonamides, it may inhibit DHPS, disrupting folate synthesis in bacteria.
  • Calcium Channel Modulation : The compound may affect calcium channels in cardiac tissues, leading to altered perfusion dynamics .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of this compound. Studies using computational models (e.g., SwissADME) have indicated favorable absorption and permeability characteristics for related sulfonamides. However, further empirical data are required for detailed pharmacokinetic evaluation.

Q & A

Q. What are the standard synthetic routes for 3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide?

The compound is typically synthesized via sulfonylation of the corresponding amine precursor. For example, analogous sulfonamides are prepared by reacting amines with sulfonyl chlorides under basic conditions. Catalytic methods, such as gold-catalyzed cyclization (e.g., PicAuCl₂ in toluene), have been employed for structurally related sulfonamides to improve reaction efficiency . Multi-step protocols may involve protecting group strategies to ensure regioselectivity.

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy are standard for structural confirmation. For crystalline derivatives, X-ray diffraction using programs like SHELXL can resolve stereochemical details . Chromatographic methods (HPLC) validate purity.

Q. What are the key physicochemical properties (e.g., solubility, stability) to characterize for this sulfonamide?

Solubility studies in polar (water, DMSO) and nonpolar solvents (ethyl acetate) are critical for formulation. Thermal stability is assessed via thermogravimetric analysis (TGA), while photostability requires controlled light exposure experiments. Stability under varying pH conditions (1–13) informs storage and handling protocols .

Q. How are common synthetic impurities identified and mitigated during preparation?

By-products such as unreacted sulfonyl chloride or N-alkylation isomers are monitored using thin-layer chromatography (TLC) and LC-MS. Purification via column chromatography or recrystallization in ethanol/water mixtures improves yield and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and selectivity of this sulfonamide?

Systematic variation of parameters like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5 mol% PicAuCl₂) is recommended. Kinetic studies using in-situ IR or NMR track intermediate formation. Design of experiments (DoE) methodologies statistically optimize conditions .

Q. What strategies resolve discrepancies in reported physicochemical or bioactivity data across studies?

Reproducibility requires standardized protocols (e.g., USP guidelines for solubility). Cross-validation with orthogonal techniques (e.g., DSC for melting points, NMR for hydration states) addresses inconsistencies. For bioactivity, assay standardization (e.g., cell line selection, IC₅₀ determination) minimizes variability .

Q. How does the sulfonamide moiety influence target binding in pharmacological studies?

The sulfonamide group enhances hydrogen bonding with protein active sites. Structure-activity relationship (SAR) studies on analogues (e.g., fluorinated or methylated derivatives) reveal steric and electronic effects. Molecular docking or X-ray crystallography (e.g., JAK1 inhibitor studies) elucidates binding modes .

Q. What computational methods predict the compound’s pharmacokinetic or toxicity profile?

Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps), while molecular dynamics (MD) simulations model membrane permeability. ADMET predictors (e.g., SwissADME) estimate metabolic stability and cytochrome P450 interactions.

Q. How are structural derivatives designed to improve target selectivity or reduce off-target effects?

Bioisosteric replacement (e.g., substituting methyl with cyclopropyl groups) or introducing fluorine atoms modulates selectivity. Pharmacophore modeling aligns substituents with binding pockets, as demonstrated in JAK1 inhibitor optimization .

Q. What experimental approaches determine the compound’s mechanism of action in cellular assays?

RNA sequencing or proteomics identifies differentially expressed pathways. Competitive binding assays (e.g., SPR, ITC) quantify affinity for putative targets. CRISPR knockout models validate target dependency .

Methodological Notes

  • Crystallography : Use SHELX programs for structure refinement, particularly for resolving disorder or twinning in sulfonamide crystals .
  • Bioactivity Profiling : Combine in vitro enzyme assays (e.g., fluorescence polarization) with ex vivo whole-blood models to assess potency in physiologically relevant matrices .
  • Synthetic Scale-Up : Transition from batch to flow chemistry improves reproducibility for gram-scale synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide

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